N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride
Overview
Description
The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its key functional groups.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These can provide information about the compound’s atomic arrangement, bond lengths and angles, and molecular mass.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity. Techniques such as thermal analysis, spectroscopy, and chromatography might be used.Scientific Research Applications
Corrosion Inhibition
Dithiocarbamate compounds, including those with methyl-substituted phenyl groups, have been investigated for their efficacy as corrosion inhibitors for metals like steel. These compounds demonstrate the ability to adsorb onto metal surfaces, providing a protective layer that enhances resistance to corrosion in acidic environments. The presence of methyl functionalized benzene rings in these compounds contributes to their hydrophobic properties, which further protect the metal from aqueous corrosive agents. Electrochemical and surface analysis techniques, such as Electrochemical Impedance Spectroscopy (EIS) and Scanning Electron Microscopy (SEM), have been utilized to understand the corrosion kinetics and the mechanism of inhibition offered by these compounds (Kıcır et al., 2016).
Ion-Sensing and Membrane Electrodes
Dithiocarbamate derivatives have been employed as neutral carriers in membrane electrodes, significantly improving selectivity for specific metal ions, such as Cu2+. These compounds, when integrated into electrodes, exhibit a Nernstian response to target ions, showcasing their potential in the development of selective ion-sensing devices. The electrodes' enhanced selectivity and sensitivity toward certain metal ions, even in the presence of interfering substances, highlight the applicability of dithiocarbamate compounds in analytical chemistry and environmental monitoring (Kamata et al., 1989).
Sensitization and Photocatalysis
Research on dithiocarbamate compounds has extended into the field of photocatalysis, where these compounds act as sensitizers to facilitate chemical reactions under light exposure. Immobilized photosensitizers based on dithiocarbamate derivatives have been explored for the degradation of organic pollutants, such as chlorophenols, utilizing solar light. This application is particularly promising for environmental remediation, where the efficient and green degradation of pollutants using renewable solar energy is a significant advantage. The ability of these compounds to form stable complexes with metals also plays a crucial role in their photocatalytic activity, offering a pathway for the development of efficient and sustainable photocatalytic systems (Gryglik et al., 2004).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying the compound’s Material Safety Data Sheet (MSDS), which provides information on handling, storage, and disposal.
Future Directions
This could involve suggesting further studies to better understand the compound’s properties or reactivity, or proposing potential applications for the compound based on its known properties.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to researchers who specialize in this area. They might be able to provide more detailed information or suggest relevant resources.
properties
IUPAC Name |
N-(2-chlorophenyl)-N-methylcarbamothioyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NS/c1-11(8(10)12)7-5-3-2-4-6(7)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZBXLJQMMWKEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1Cl)C(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374039 | |
Record name | N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride | |
CAS RN |
362601-72-7 | |
Record name | N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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